molecular formula C19H24ClNO B562132 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride CAS No. 1177093-20-7

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride

Cat. No.: B562132
CAS No.: 1177093-20-7
M. Wt: 317.857
InChI Key: WWIFNOHNFYVBSD-UHFFFAOYSA-N
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Scientific Research Applications

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

While specific safety and hazard information for “4-(4-(Benzyloxy)benzyl)piperidine hydrochloride” is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .

Mechanism of Action

Target of Action

The primary targets of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride are monoamine neurotransmitters , specifically dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, attention, and other cognitive functions.

Mode of Action

This compound acts as a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin and is most efficacious as a releaser of norepinephrine . This means that it promotes the release of these neurotransmitters into the synaptic cleft, enhancing their signaling activity.

Biochemical Pathways

The compound’s action primarily affects the monoaminergic pathways in the brain, which involve the neurotransmitters dopamine, norepinephrine, and serotonin . The increased release of these neurotransmitters can lead to enhanced signaling in these pathways, potentially affecting mood, attention, and other cognitive functions.

Pharmacokinetics

As a monoamine releasing agent, it is expected to have a fast onset of action and a short duration .

Result of Action

The increased release of dopamine, norepinephrine, and serotonin induced by this compound can lead to enhanced signaling in the monoaminergic pathways . This can result in changes in mood, attention, and other cognitive functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride typically involves the reaction of 4-(benzyloxy)benzyl chloride with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzylamine derivatives.

    Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A compound with a similar piperidine core structure but without the benzyloxy group.

    4-(4-Methyl-benzyl)-piperidine hydrochloride: Another piperidine derivative with a methyl group instead of a benzyloxy group.

Uniqueness

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in research applications where selective interactions with molecular targets are required.

Properties

IUPAC Name

4-[(4-phenylmethoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-4-18(5-3-1)15-21-19-8-6-16(7-9-19)14-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIFNOHNFYVBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177093-20-7
Record name Piperidine, 4-[[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177093-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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